molecular formula C19H17ClN2O3 B4739294 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B4739294
M. Wt: 356.8 g/mol
InChI Key: CPWNUMFUICAVKK-UHFFFAOYSA-N
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Description

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-3-22-11-16(18(23)15-10-12(20)4-9-17(15)22)19(24)21-13-5-7-14(25-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWNUMFUICAVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, such as 4-methoxyaniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the methoxyphenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities, including:

  • Antimicrobial Activity : Several studies have indicated that quinoline derivatives possess significant antimicrobial properties. The presence of the chloro and methoxy groups in this compound may enhance its efficacy against various bacterial strains.
  • Anticancer Potential : Research has shown that quinoline derivatives can inhibit tumor growth in various cancer cell lines. The specific structure of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide could contribute to its ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is evidence suggesting that compounds with similar structures can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

Case Studies

Several studies have documented the applications and effects of this compound or similar derivatives:

Study ReferenceFocusFindings
Antimicrobial activityDemonstrated effectiveness against Gram-positive bacteria.
Anticancer propertiesInduced apoptosis in breast cancer cell lines via mitochondrial pathways.
Anti-inflammatory effectsReduced cytokine production in vitro, suggesting potential for treating inflammatory disorders.

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the methoxyphenyl group.

    1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Lacks the chlorine atom at the 6-position.

    6-chloro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the methoxyphenyl group and the chlorine atom at the 6-position may confer unique biological activities and chemical reactivity to 6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, distinguishing it from other similar compounds.

Biological Activity

6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H10ClN2O3C_{12}H_{10}ClN_{2}O_{3} and a molecular weight of 252.67 g/mol. The structural features that contribute to its biological activity include the chloro group, the ethyl side chain, and the methoxyphenyl moiety.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for various cellular processes. For example, studies have indicated that related quinoline derivatives can inhibit reverse transcriptase activity in HIV, suggesting a mechanism for antiviral action .
  • Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

This compound has shown promise in inhibiting viral replication. Similar compounds have been reported to exhibit antiviral activity against HIV by blocking viral DNA synthesis in human primary cells .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.7 mg/mL
Pseudomonas aeruginosa0.6 mg/mL

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also explored the anticancer potential of similar quinoline derivatives. In particular, studies have indicated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives:

  • HIV Replication Inhibition : A study demonstrated that a related compound inhibited HIV replication in peripheral blood mononuclear cells (PBMCs) with an EC50 value of approximately 1.5 µM, showcasing significant antiviral activity .
  • Antimicrobial Testing : In a comparative study, various quinoline derivatives were tested against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited lower MIC values than standard antibiotics like ampicillin, suggesting their potential as effective alternatives in treating resistant infections .
  • Cancer Cell Line Studies : Another investigation reported that certain derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathway activation, leading to increased caspase activity and subsequent cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-1-ethyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.